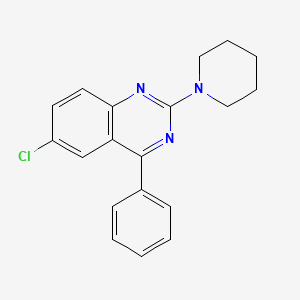

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline

Descripción general

Descripción

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a piperidine ring and a phenyl group in this compound enhances its chemical versatility and biological activity.

Mecanismo De Acción

Target of Action

The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline are the biofilm formation and quorum sensing system in Pseudomonas aeruginosa . These systems play a crucial role in the bacteria’s ability to form colonies and resist antibiotics.

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation and disrupting the quorum sensing system . This results in a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The affected pathway is the quorum sensing system of Pseudomonas aeruginosa. This system regulates biofilm formation and other virulence factors. By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms and express other virulence factors .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of biofilm formation and the disruption of the quorum sensing system in Pseudomonas aeruginosa . This leads to a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production . These effects can potentially reduce the bacteria’s pathogenicity and invasion potential .

Análisis Bioquímico

Biochemical Properties

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with fatty acid-binding proteins, specifically FABP4 and FABP5. These proteins are involved in the transport and metabolism of fatty acids within cells. This compound acts as an inhibitor of these proteins, thereby modulating fatty acid metabolism and influencing metabolic parameters such as insulin sensitivity and blood glucose levels .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4 and FABP5, this compound can enhance insulin sensitivity and reduce blood glucose levels, which is beneficial in managing metabolic disorders . Additionally, it has been observed to have anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target proteins. The compound binds to the active sites of FABP4 and FABP5, inhibiting their activity. This inhibition prevents the transport of fatty acids within cells, leading to alterations in metabolic pathways. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in metabolic parameters, such as enhanced insulin sensitivity and reduced blood glucose levels . Prolonged exposure may also result in adaptive cellular responses that could influence the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively improves metabolic parameters without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. By inhibiting FABP4 and FABP5, the compound alters the transport and utilization of fatty acids within cells. This inhibition can lead to changes in metabolic flux and metabolite levels, ultimately influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for FABP4 and FABP5 facilitates its localization to areas where these proteins are abundant, such as adipose tissue and liver . This targeted distribution enhances the compound’s efficacy in modulating metabolic processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FABP4 and FABP5. These interactions are crucial for the compound’s activity, as they enable the inhibition of fatty acid transport and metabolism. Additionally, post-translational modifications of the compound may influence its localization and function within specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline typically involves the reaction of 4-chloroquinazoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.

Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions are carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

- Quinazoline N-oxides (oxidation)

- Dihydroquinazoline derivatives (reduction)

- Substituted quinazolines (substitution)

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine:

- Explored for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines.

- Studied for its potential use in treating neurological disorders due to its ability to interact with specific receptors in the brain.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in the synthesis of agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

- 4-Phenylquinazoline

- 6-Chloroquinazoline

- 2-(Piperidin-1-yl)quinazoline

Comparison: 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline stands out due to the presence of both a chloro and a phenyl group, which enhances its chemical reactivity and biological activity. Compared to 4-Phenylquinazoline, the chloro group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications. The piperidine ring also contributes to its unique pharmacological properties, distinguishing it from other quinazoline derivatives.

Actividad Biológica

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and metabolic modulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a chloro group, a phenyl moiety, and a piperidine ring. Its structural attributes contribute to its biological activity and interaction with various biomolecules.

Target Interactions

-

Quorum Sensing and Biofilm Formation :

- The compound primarily targets the quorum sensing system in Pseudomonas aeruginosa, inhibiting biofilm formation and disrupting bacterial virulence factors. This mechanism is crucial in combating infections caused by this pathogen, as biofilms significantly enhance bacterial resistance to antibiotics.

-

Fatty Acid-Binding Proteins (FABPs) :

- It interacts with FABP4 and FABP5, proteins involved in fatty acid transport and metabolism. By inhibiting these proteins, the compound enhances insulin sensitivity and lowers blood glucose levels, indicating potential applications in metabolic disorders such as diabetes.

Biochemical Pathways Affected

The inhibition of quorum sensing leads to decreased expression of virulence factors in Pseudomonas aeruginosa, while the modulation of FABPs influences metabolic pathways related to lipid metabolism and glucose homeostasis. These interactions suggest that this compound could serve as a dual-action therapeutic agent.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in laboratory settings:

- Biofilm Inhibition : The compound significantly reduced biofilm formation in Pseudomonas aeruginosa cultures, showcasing its potential as an anti-biofilm agent.

- Metabolic Effects : In cellular models, it improved insulin sensitivity and reduced blood glucose levels by modulating FABP activity, which could be beneficial for managing type 2 diabetes.

Case Studies

A notable case study involved the administration of this compound in diabetic animal models. Results indicated that prolonged exposure led to sustained improvements in metabolic parameters, including enhanced insulin sensitivity and significant reductions in fasting blood glucose levels.

Data Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Inhibition of Biofilm Formation | Significant reduction in Pseudomonas aeruginosa biofilms | |

| Modulation of FABP Activity | Enhanced insulin sensitivity; reduced blood glucose levels | |

| Quorum Sensing Disruption | Decreased expression of virulence factors |

Stability and Temporal Effects

The compound exhibits stability under standard laboratory conditions with minimal degradation over time. Long-term studies indicate that continuous exposure can lead to sustained biological effects, particularly regarding metabolic improvements.

Propiedades

IUPAC Name |

6-chloro-4-phenyl-2-piperidin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-19(21-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRYRQKWYWPFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.